

Vicriviroc: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: Vicriviroc

Cat. No.: B7856022

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Introduction

Vicriviroc, also known by its development codes SCH 417690 and SCH-D, is a potent, orally bioavailable small molecule that acts as a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).^{[1][2]} Developed by Schering-Plough, it was investigated primarily for the treatment of human immunodeficiency virus type 1 (HIV-1) infection.^[2]

Vicriviroc inhibits the entry of R5-tropic HIV-1 into host cells by binding to a hydrophobic pocket on the CCR5 receptor, inducing a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the coreceptor.^{[2][3]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **vicriviroc**.

Chemical Structure and Identifiers

Vicriviroc is a pyrimidine-based compound with a complex molecular architecture.^[2]

Identifier	Value
IUPAC Name	5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine[1]
CAS Number	306296-47-9[1]
Molecular Formula	C ₂₈ H ₃₈ F ₃ N ₅ O ₂ [3]
Molecular Weight	533.6 g/mol [3]
SMILES	<chem>C[C@H]1CN(CCN1--INVALID-LINK--C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C</chem>

Physicochemical Properties

A summary of the key physicochemical properties of **vicriviroc** is presented below.

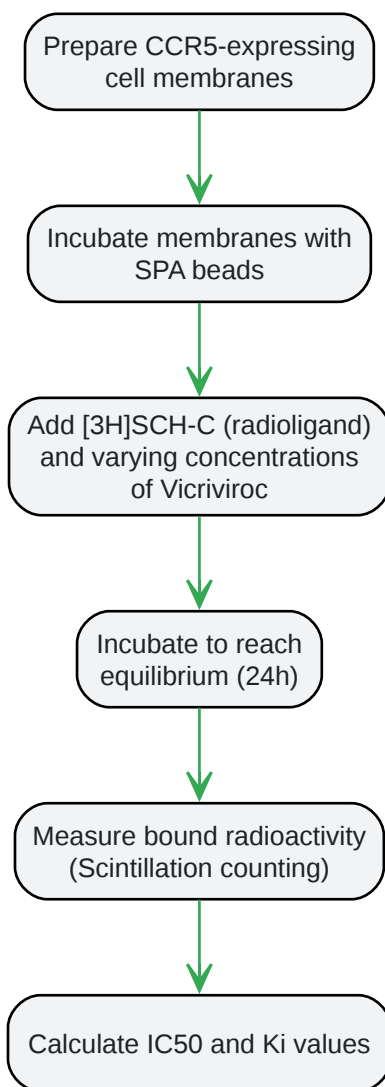
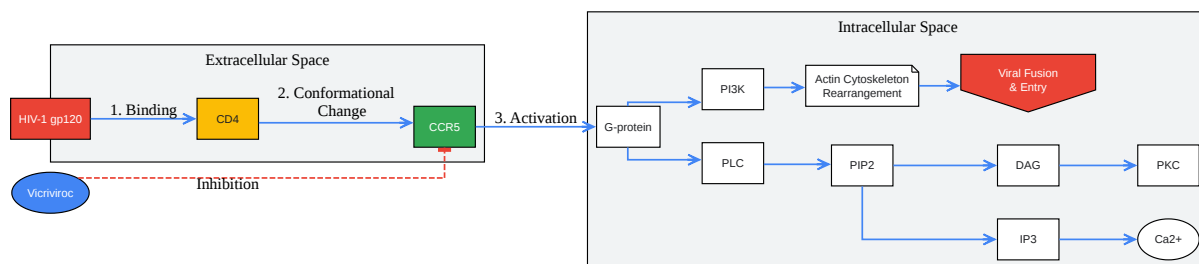
Property	Value
Water Solubility	0.0362 mg/mL[1]
logP	3.29[1]
pKa (Strongest Basic)	8.44[1]
Polar Surface Area	61.8 Å ² [1]
Rotatable Bond Count	7[1]
Hydrogen Bond Acceptor Count	6[1]
Hydrogen Bond Donor Count	0[1]

Mechanism of Action and Signaling Pathway

Vicriviroc is a noncompetitive allosteric antagonist of the CCR5 receptor.^[2] Its mechanism of action involves binding to a hydrophobic pocket within the transmembrane helices of CCR5. This binding induces a conformational change in the extracellular loops of the receptor, which are crucial for the interaction with the HIV-1 gp120 envelope glycoprotein.^[2] By altering the conformation of CCR5, **vicriviroc** effectively prevents the binding of R5-tropic HIV-1, thereby inhibiting the initial stage of viral entry into the host cell.^[3]

It is important to note that the signaling function of CCR5 in response to its natural chemokine ligands (like RANTES/CCL5) and its role as an HIV-1 coreceptor are distinct.^[4] **Vicriviroc** specifically blocks the viral entry function without necessarily interfering with all aspects of chemokine-induced signaling.

The binding of HIV-1 gp120 to CD4 and subsequently to CCR5 triggers a cascade of intracellular signaling events that facilitate viral entry and replication. While **vicriviroc**'s primary role is to block the initial gp120-CCR5 interaction, understanding the downstream pathways provides context for its antiviral effect.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com